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Compound Name: Chlormezanone

Cat. No.: B1668783 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of chlormezanone with other centrally acting

muscle relaxants. Due to its discontinuation in many countries, clinical data on chlormezanone
is dated and limited compared to more contemporary agents. This document synthesizes

available historical data for chlormezanone and contrasts it with current knowledge of other

muscle relaxants to offer a comparative perspective for research and drug development.

Executive Summary
Chlormezanone is a centrally acting muscle relaxant and anxiolytic that was historically used

for muscle spasms and anxiety.[1] Its use has largely been discontinued due to rare but serious

skin reactions.[2] The precise mechanism of action is not fully elucidated but is thought to

involve the modulation of the GABAergic system.[1][3] In comparison, newer centrally acting

muscle relaxants have more well-defined mechanisms of action and a larger body of clinical

evidence supporting their efficacy and safety. This guide will compare chlormezanone to other

prominent centrally acting muscle relaxants, including mephenesin congeners (e.g.,

carisoprodol), benzodiazepines (e.g., diazepam), GABA-B agonists (e.g., baclofen), and central

alpha-2 adrenergic agonists (e.g., tizanidine).

Comparative Efficacy
Clinical data directly comparing chlormezanone to a broad range of modern muscle relaxants

is scarce. The available studies are several decades old.
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A 1975 double-blind, placebo-controlled trial involving 400 patients with painful muscle spasms

found that 57% of patients treated with chlormezanone reported improvement, compared to

53% with placebo, a difference that was not statistically significant.[4] In the same study,

orphenadrine showed a 66% improvement rate.

Another study from 1982, focused on migraine attacks, compared chlormezanone to

diazepam and placebo. In patients with medium-severity pain, chlormezanone showed a

significant therapeutic effect (p < 0.01), whereas diazepam did not differ significantly from

placebo. For severe pain, neither chlormezanone nor diazepam was significantly better than

placebo when added to standard therapy.

In contrast, systematic reviews and meta-analyses of currently used muscle relaxants like

cyclobenzaprine, carisoprodol, and tizanidine have shown fair evidence of their effectiveness

compared to placebo for musculoskeletal conditions. For spasticity, baclofen and tizanidine

have demonstrated efficacy and are considered roughly equivalent, although with different

side-effect profiles.

Table 1: Summary of Efficacy Data from Selected Studies
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Drug Condition Comparator(s) Key Finding Citation

Chlormezanone
Painful Muscle

Spasm

Orphenadrine,

Placebo

No significant

difference from

placebo.

Chlormezanone

Migraine

(medium

severity)

Diazepam,

Placebo

Significantly

more effective

than placebo.

Orphenadrine
Painful Muscle

Spasm

Chlormezanone,

Placebo

Showed a

beneficial effect.

Baclofen

Spasticity

(Multiple

Sclerosis)

Placebo

Significantly

more effective at

improving

muscle tone and

spasm

frequency.

Tizanidine

Spasticity

(Multiple

Sclerosis)

Baclofen

Similar

improvement in

overall spastic

state, spasms,

and clonus.

Tizanidine

Spasticity

(Multiple

Sclerosis)

Placebo

Significant

reduction in

spastic muscle

tone.

Mechanism of Action
Centrally acting muscle relaxants achieve their effects through various mechanisms within the

central nervous system (CNS).

Chlormezanone and Mephenesin Congeners: The exact mechanism of chlormezanone is not

fully understood, but it is believed to act on the CNS, potentially by modulating the GABA

(gamma-aminobutyric acid) system, which is the primary inhibitory neurotransmitter system in
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the brain. By enhancing GABAergic transmission, chlormezanone may reduce neuronal

excitability, leading to muscle relaxation. Mephenesin and its congeners are thought to inhibit

polysynaptic reflex arcs in the spinal cord and brainstem.

Benzodiazepines (e.g., Diazepam): Benzodiazepines, like diazepam, are positive allosteric

modulators of the GABA-A receptor. They bind to a specific site on the receptor, increasing the

affinity of GABA for its binding site. This enhances the influx of chloride ions, leading to

hyperpolarization of the neuron and a decrease in its excitability.

GABA-B Agonists (e.g., Baclofen): Baclofen is an agonist of the GABA-B receptor. Activation of

these G-protein coupled receptors leads to the inhibition of adenylyl cyclase and modulation of

calcium and potassium channels, resulting in a decrease in the release of excitatory

neurotransmitters.

Central Alpha-2 Adrenergic Agonists (e.g., Tizanidine): Tizanidine is a central alpha-2

adrenergic agonist. By stimulating these receptors in the brain and spinal cord, it inhibits the

release of norepinephrine, leading to a reduction in postsynaptic excitation of motor neurons.

Signaling Pathway Diagrams
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Pharmacokinetic Properties
The pharmacokinetic profiles of centrally acting muscle relaxants vary significantly, which

influences their dosing schedules and potential for drug-drug interactions.

Table 2: Comparative Pharmacokinetic Parameters

Drug
Bioavailabil
ity

Half-life
(hours)

Time to
Peak
(hours)

Metabolism
Protein
Binding

Chlormezano

ne
N/A ~24-40 ~1-4 Hepatic N/A

Carisoprodol
Rapidly

absorbed

~2.5 (parent),

~10

(metabolite)

~1.5-2
Hepatic

(CYP2C19)
~60%

Cyclobenzapr

ine
~33-55%

~18 (IR), ~32

(ER)
~4-5

Hepatic

(CYP3A4,

1A2, 2D6)

~93%

Baclofen ~70-85% ~2-6 ~2
Minimal

hepatic
~30%

Tizanidine
~21% (high

first-pass)
~2.5 ~1

Hepatic

(CYP1A2)
~30%

Orphenadrine ~90% ~13-20 ~2-4 Hepatic 95%

Data compiled from various sources. N/A: Data not readily available in the searched literature.

IR: Immediate-Release, ER: Extended-Release

Adverse Effects
The utility of centrally acting muscle relaxants is often limited by their side-effect profiles, with

sedation being a common issue across the class.

Table 3: Common Adverse Effects
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Drug Common Side Effects Serious/Rare Side Effects

Chlormezanone
Drowsiness, dizziness,

nausea.

Stevens-Johnson syndrome,

toxic epidermal necrolysis.

Carisoprodol
Drowsiness, dizziness,

headache.

Abuse potential, dependence,

seizures.

Cyclobenzaprine
Drowsiness, dry mouth,

dizziness.

Arrhythmias, serotonin

syndrome (with other

serotonergic drugs).

Baclofen
Drowsiness, dizziness,

weakness, fatigue.

Seizures (especially with

abrupt withdrawal), confusion.

Tizanidine
Drowsiness, dry mouth,

hypotension, asthenia.
Hepatotoxicity, hallucinations.

Orphenadrine

Dry mouth, tachycardia,

urinary retention, blurred vision

(anticholinergic effects).

Confusion, hallucinations.

Experimental Protocols
Detailed experimental protocols for the early clinical trials of chlormezanone are not readily

available in the public domain. However, based on the abstracts of the cited studies, the

general methodologies can be outlined.

Valtonen EJ, 1975 (Chlormezanone vs. Orphenadrine and Placebo):

Design: Double-blind, randomized, placebo-controlled trial.

Participants: 400 patients with painful muscle spasms from five common musculoskeletal

diseases.

Intervention:

Chlormezanone

Orphenadrine
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Placebo

Duration: One week.

Primary Outcome: Subjective assessment of treatment efficacy by the patient.
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Workflow of Valtonen et al. (1975)

Tfelt-Hansen P, et al., 1982 (Chlormezanone vs. Diazepam and Placebo for Migraine):

Design: Double-blind, double-dummy, placebo-controlled trial.

Participants: 150 patients with acute migraine attacks.

Intervention: All patients received a standard regimen of metoclopramide and paracetamol.

The trial medication was given simultaneously:
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Chlormezanone 400 mg

Diazepam 5 mg

Placebo

Primary Outcome: Decrease of two or three steps on a four-point verbal pain report scale

and no need for further treatment.

Conclusion
Chlormezanone represents an older class of centrally acting muscle relaxants with a historical

context of use for muscle spasms and anxiety. The available clinical evidence, which is limited

and dated, suggests its efficacy for muscle spasms is not superior to placebo. Its association

with severe skin reactions led to its withdrawal from many markets.

In contrast, a range of other centrally acting muscle relaxants with more clearly defined

mechanisms of action are now available. These include agents that modulate GABA-A

receptors (benzodiazepines), GABA-B receptors (baclofen), and central alpha-2 adrenergic

receptors (tizanidine), as well as others with less well-defined central actions. For researchers

and drug development professionals, the study of chlormezanone may offer insights into the

historical development of muscle relaxants. However, for clinical use, the focus has shifted to

agents with more robust efficacy and safety data. Future research in this area could focus on

developing agents with more specific central targets to maximize efficacy while minimizing side

effects such as sedation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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